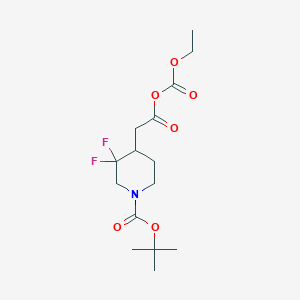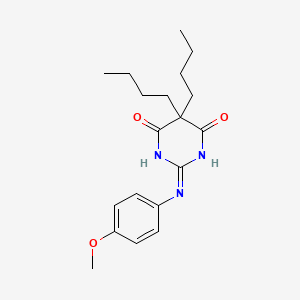
5,5-dibutyl-2-(4-methoxyanilino)-1H-pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE is a chemical compound known for its unique structure and properties It is a derivative of pyrimidinedione, featuring a dibutyl substitution at the 5th position and a methoxyphenyl imino group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyaniline with a suitable dibutyl-substituted pyrimidinedione precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets through its functional groups. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to participate in various chemical reactions, affecting pathways and processes at the molecular level.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE stands out due to its specific substitution pattern and the presence of both dibutyl and methoxyphenyl imino groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C19H27N3O3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
5,5-dibutyl-2-(4-methoxyphenyl)imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H27N3O3/c1-4-6-12-19(13-7-5-2)16(23)21-18(22-17(19)24)20-14-8-10-15(25-3)11-9-14/h8-11H,4-7,12-13H2,1-3H3,(H2,20,21,22,23,24) |
InChI 键 |
QMNAPMZQJWHXRZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C(=O)NC(=NC2=CC=C(C=C2)OC)NC1=O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12453139.png)
![(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol](/img/structure/B12453140.png)
![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12453155.png)
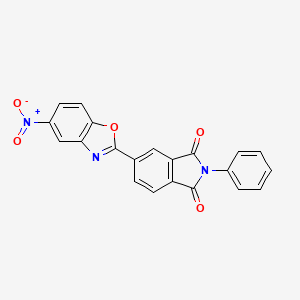
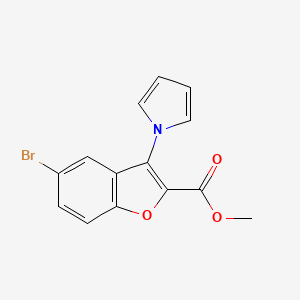
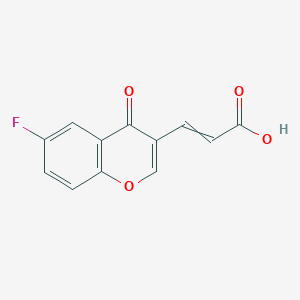
![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
![3-{[benzyl(methyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12453194.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12453197.png)
![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
